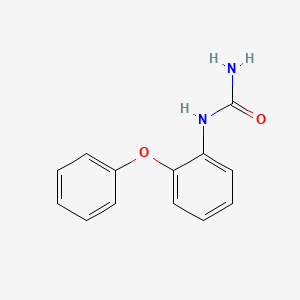![molecular formula C11H7ClN2O B6143264 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile CAS No. 202594-69-2](/img/structure/B6143264.png)
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile
概要
説明
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chloromethyl group attached to the oxazole ring and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 2-amino-2-oxazoline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction mixture is heated to a temperature of around 70°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction[2][2].
化学反応の分析
Types of Reactions
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of primary amines.
科学的研究の応用
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The oxazole ring can also interact with biological receptors, modulating their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
4-(chloromethyl)benzonitrile: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
4-(chloromethyl)-1,3-oxazole: Lacks the benzonitrile moiety, limiting its applications in medicinal chemistry.
3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile is unique due to the presence of both the chloromethyl and benzonitrile groups, which provide a wide range of chemical reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
IUPAC Name |
4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDFNZAMPMHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=CO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)
![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)
![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)


![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)


![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)



![1,3-dimethyl-5-[(methylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143272.png)

